3-bromo-4-[(3-chlorobenzyl)oxy]-5-methoxybenzonitrile
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Overview
Description
3-bromo-4-[(3-chlorobenzyl)oxy]-5-methoxybenzonitrile is a chemical compound that belongs to the family of benzonitriles. It has been widely studied for its potential applications in scientific research.
Mechanism of Action
The mechanism of action of 3-bromo-4-[(3-chlorobenzyl)oxy]-5-methoxybenzonitrile is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It may also work by inducing apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and reduce the size of tumors in animal models. It has also been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-bromo-4-[(3-chlorobenzyl)oxy]-5-methoxybenzonitrile in lab experiments is its potential as a cancer drug. It has been shown to have anticancer properties and may be useful in the development of new cancer drugs. However, one of the limitations of using this compound in lab experiments is its toxicity. It can be toxic to cells at high concentrations and may require careful handling and dosing.
Future Directions
There are a number of future directions for research on 3-bromo-4-[(3-chlorobenzyl)oxy]-5-methoxybenzonitrile. One direction is to further investigate its potential as a cancer drug and develop new cancer drugs based on its structure. Another direction is to study its potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, more research is needed to fully understand its mechanism of action and its biochemical and physiological effects.
Synthesis Methods
The synthesis of 3-bromo-4-[(3-chlorobenzyl)oxy]-5-methoxybenzonitrile involves the reaction of 3-chlorobenzyl alcohol with 3-bromo-5-methoxybenzoyl chloride in the presence of a base. The resulting intermediate is then treated with sodium cyanide to yield the final product.
Scientific Research Applications
3-bromo-4-[(3-chlorobenzyl)oxy]-5-methoxybenzonitrile has been widely studied for its potential applications in scientific research. It has been found to have anticancer properties and has been used in the development of new cancer drugs. It has also been studied for its potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
3-bromo-4-[(3-chlorophenyl)methoxy]-5-methoxybenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrClNO2/c1-19-14-7-11(8-18)6-13(16)15(14)20-9-10-3-2-4-12(17)5-10/h2-7H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJXMOPQBMGTLCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C#N)Br)OCC2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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